molecular formula C13H24N2O2 B13088734 Methyl 1-(4-aminopiperidin-1-YL)cyclohexanecarboxylate

Methyl 1-(4-aminopiperidin-1-YL)cyclohexanecarboxylate

Cat. No.: B13088734
M. Wt: 240.34 g/mol
InChI Key: XWCYATCWGBPGFT-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 4-aminopiperidine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-aminopiperidin-1-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a cyclohexane carboxylate moiety makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 1-(4-aminopiperidin-1-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-17-12(16)13(7-3-2-4-8-13)15-9-5-11(14)6-10-15/h11H,2-10,14H2,1H3

InChI Key

XWCYATCWGBPGFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)N2CCC(CC2)N

Origin of Product

United States

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